molecular formula C16H9N3O B2845243 3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 147508-71-2

3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one

Cat. No.: B2845243
CAS No.: 147508-71-2
M. Wt: 259.268
InChI Key: QTDLLLAIQZMFFY-UHFFFAOYSA-N
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Description

3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one is a tricyclic pyridazinone derivative of significant interest in medicinal chemistry and neuroscience research . This compound belongs to a class of heterocyclic molecules known as 5H-indeno[1,2-c]pyridazin-5-ones, which are recognized as potent, reversible inhibitors of monoamine oxidase B (MAO-B) . MAO-B is a key enzyme in the central nervous system responsible for the metabolism of neurotransmitters, and its inhibition is a validated therapeutic strategy for neurodegenerative disorders . The core 5H-indeno[1,2-c]pyridazin-5-one scaffold is characterized by a nearly planar conformation, and its inhibitory potency can be optimized by introducing specific lipophilic substituents that enhance interaction with the enzyme's substrate and entrance cavities . Research indicates that derivatives of this chemical class exhibit a promising mechanism of action as competitive inhibitors, effectively occupying the substrate-binding site of MAO-B . Beyond its primary application in MAO inhibition, the tricyclic pyridazinone nucleus is a privileged structure in drug discovery, with documented potential in cardiovascular research, including PDE-III inhibitory, inotropic, and vasodilator effects, as well as anti-inflammatory and antiplatelet activities . This versatile research chemical provides scientists with a valuable tool for probing enzyme kinetics, designing novel neuroprotective agents, and exploring structure-activity relationships (SAR) in the development of new therapeutic candidates. This product is intended for research and further manufacturing use only, strictly not for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-3-ylindeno[1,2-c]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O/c20-16-12-6-2-1-5-11(12)15-13(16)8-14(18-19-15)10-4-3-7-17-9-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDLLLAIQZMFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Keto Acids with Hydrazine

The indenone precursor is synthesized via Friedel-Crafts acylation of substituted benzene derivatives. For example, dimethyl maleic anhydride reacts with indene under acidic conditions to form a γ-keto acid intermediate. Cyclization with hydrazine hydrate yields the pyridazinone ring.

Example Protocol (adapted from Method 14 in):

  • Friedel-Crafts acylation : Indene reacts with dimethyl maleic anhydride in the presence of AlCl₃ to form a γ-keto acid lactol.
  • Reduction : Zinc-acetic acid reduces the lactol’s olefinic bond.
  • Cyclization : Hydrazine hydrate induces ring closure to form 5H-indeno[1,2-c]pyridazin-5-one.

Key Data :

Step Reagents/Conditions Yield
Acylation AlCl₃, CH₂Cl₂, 0°C → RT 68%
Reduction Zn, HOAc, reflux 82%
Cyclization NH₂NH₂·H₂O, EtOH, 12 h 75%

Thyes Method for Tricyclic Systems

Adapting the synthesis of tricyclic pyridazinones (Method 21 in):

  • Spirocyclization : Cyclopentane carboxylic acid-2-phenylhydrazide undergoes base-induced rearrangement to form a spiroindolone.
  • Acylation : Succinic anhydride introduces a keto group.
  • Cyclization : Hydrazine hydrate forms the pyridazinone ring.

This method highlights the utility of spiro intermediates in accessing strained bicyclic systems.

Optimization and Challenges

Regioselectivity in Cyclization

The position of the pyridinyl group is controlled by the electronic effects of the indenone precursor. Electron-withdrawing groups (e.g., ketones) direct hydrazine attack to the meta position, favoring 3-substitution.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates (critical for N-alkylation steps).
  • Ultrasonic irradiation enhances reaction rates and yields in N-alkylation (e.g., 32–33% yield increase in).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Cyclocondensation High atom economy Requires harsh acids (AlCl₃) 65–75%
Thyes Method Access to spiro systems Multi-step synthesis 50–68%
Suzuki Coupling Precise substitution Pd catalysts costly 70–76%

Chemical Reactions Analysis

3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

    Cyclization: Cyclization reactions can be used to form additional rings or fused ring systems.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Research indicates that derivatives of 5H-indeno[1,2-c]pyridazin-5-one can be modified to enhance their inhibitory potency against MAO-B. For instance, a study synthesized several derivatives with lipophilic groups at specific positions, resulting in compounds with improved selectivity and potency against MAO-B compared to other enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) .

CompoundMAO-B Inhibition (K<sub>i</sub> value)
3-methyl-8-meta-chlorobenzyloxy-5H-indeno[1,2-c]pyridazin-5-one0.11 mM
Other derivativesVariable

The ability of these compounds to selectively inhibit MAO-B suggests potential therapeutic applications in treating mood disorders and neurodegenerative diseases.

Biochemical Applications

In biochemical assays, 3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one has been utilized to investigate its interactions with various biological targets. The compound influences cellular processes such as signaling pathways and gene expression . Its mechanism of action includes binding to biomolecules and modulating enzymatic activity.

Case Study: Interaction with Enzymes
A detailed analysis revealed that the compound exhibits significant interaction with enzymes involved in neurotransmitter metabolism. This interaction highlights its potential role in developing treatments for psychiatric disorders by targeting serotonin and dopamine pathways.

Antimicrobial Activity

Research has demonstrated the antimicrobial properties of this compound derivatives. These compounds have shown efficacy against a range of pathogens, suggesting their utility in developing new antimicrobial agents .

Table: Antimicrobial Efficacy of Selected Derivatives

DerivativePathogen TargetedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL

Industrial Applications

Beyond medicinal uses, this compound serves as a building block for synthesizing more complex molecules in organic chemistry . Its unique structure allows it to be employed in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is studied. The molecular targets and pathways involved can include enzymes, receptors, and signaling pathways that are critical for various physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The MAO-B inhibitory activity of 5H-indeno[1,2-c]pyridazin-5-one derivatives is highly dependent on substituent identity and position. Key analogs and their properties are summarized below:

Compound Substituent (Position) MAO-B IC₅₀ (nM) Selectivity (MAO-B vs. MAO-A) Key Findings References
3-(2-Methylphenyl) derivative 2-Methylphenyl (C3) 12 ± 1.5 >100-fold High potency due to lipophilic C3 group fitting the hydrophobic pocket
3-(4-Chlorophenyl) derivative 4-Chlorophenyl (C3) 18 ± 2.1 >50-fold Electron-withdrawing Cl enhances binding but reduces solubility
8-Benzyloxy derivative Benzyloxy (C8) 8 ± 0.9 >200-fold C8 substitution extends into the entrance cavity, improving affinity
3-(3-Pyridinyl) derivative Pyridinyl (C3) Not reported Not reported Predicted lower potency due to polar pyridinyl disrupting hydrophobic interactions (Extrapolated from )

Notes:

  • C3 Substitution : Lipophilic groups (e.g., methylphenyl, chlorophenyl) enhance MAO-B inhibition by occupying the hydrophobic substrate cavity. Polar substituents like pyridinyl may reduce potency unless compensated by hydrogen bonding .
  • C8 Substitution : Hydrophobic chains (e.g., benzyloxy, trifluorobutoxy) improve selectivity by targeting the entrance cavity, as shown in molecular docking studies .

Mechanistic Insights

  • Molecular Docking: The indenopyridazinone core anchors the compound in MAO-B’s substrate cavity. Substituents at C3 interact with residues like Ile199 and Tyr326, while C8 groups engage with the entrance cavity’s hydrophobic residues (e.g., Leu171) .
  • Species Selectivity : Analogs show higher potency against human MAO-B than rat MAO-B due to differences in active-site conformations (e.g., human MAO-B has a larger substrate cavity) .

Key SAR Trends

Lipophilicity : C3 lipophilic groups (e.g., methylphenyl) correlate with MAO-B IC₅₀ values <20 nM, while polar groups (e.g., pyridinyl) are less effective .

Dual Substitution: Combining C3 and C8 substitutions (e.g., 3-methylphenyl + 8-benzyloxy) yields synergistic effects, achieving sub-nanomolar inhibition .

Electron Effects : Electron-withdrawing groups (e.g., Cl) at C3 improve binding but may reduce metabolic stability .

Biological Activity

3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining a pyridine ring, an indene moiety, and a pyridazinone core. Its molecular formula is C16H9N3OC_{16}H_9N_3O with a molecular weight of approximately 259.27 g/mol . The presence of these functional groups contributes to its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, including cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation. In vitro studies have demonstrated that it can inhibit CDK2 with IC50 values ranging from 20.1 nM to 151 nM, depending on the specific derivative studied .
  • Cell Cycle Modulation : It influences cell cycle progression and induces apoptosis in cancer cells. For instance, certain derivatives have been reported to significantly increase the percentage of apoptotic cells in breast cancer cell lines (MDA-MB-231 and T-47D) after treatment .

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound:

  • In Vitro Studies : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, specific derivatives demonstrated IC50 values as low as 1.30 µM against MDA-MB-231 cells, indicating potent anti-proliferative activity .
CompoundCell LineIC50 (µM)Apoptotic Effect
Derivative 11lMDA-MB-2311.30 ± 0.04Significant increase in early and late apoptosis
Derivative 11mMDA-MB-2312.18 ± 0.07Significant increase in early and late apoptosis
Derivative 11nT-47D1.57 ± 0.05Moderate apoptosis induction
  • Mechanisms of Action : The anticancer activity is associated with the induction of apoptosis through mitochondrial pathways and modulation of cell cycle checkpoints. Flow cytometric analysis revealed increased Annexin V positivity in treated cells, indicating enhanced apoptotic rates compared to untreated controls .

Other Pharmacological Activities

Beyond anticancer effects, this compound also exhibits potential in other therapeutic areas:

  • Antimicrobial Activity : Preliminary investigations suggest that certain derivatives possess antimicrobial properties, although detailed studies are still required to establish their efficacy against specific pathogens.
  • Anti-inflammatory Effects : Some studies indicate that the compound may have anti-inflammatory properties, contributing to its therapeutic profile.

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on Breast Cancer Cell Lines : A systematic evaluation was conducted on various pyridazine derivatives including this compound against breast cancer cell lines (T-47D and MDA-MB-231). Results showed significant cytotoxicity and induced apoptosis, suggesting potential for development as an anticancer agent .
  • In Silico Studies : Computational modeling has been employed to predict binding affinities and interactions with target enzymes such as CDK2, providing insights into the molecular mechanisms underlying its biological activity .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one, and how can reaction parameters be systematically optimized?

Multi-step synthesis involving condensation reactions and heterocycle formation is typical. For example, using 1,4-dioxane as a solvent with triethylamine as a base under reflux conditions facilitates ring closure. Optimization involves varying temperature (80–120°C), catalyst loading (e.g., 5–10 mol% palladium), and purification via column chromatography with ethyl acetate/hexane gradients. Parallel reaction monitoring using TLC and HPLC ensures intermediate purity .

Q. Which analytical techniques provide definitive structural confirmation of this compound, particularly when spectral data conflicts occur?

Single-crystal X-ray diffraction (SC-XRD) resolves ambiguities in NMR/IR interpretations by providing atomic-level resolution. A 2013 study confirmed bond angles within 0.002 Å accuracy using SC-XRD at 190 K, complemented by 13C^{13}\text{C} NMR chemical shift matching at 148.2 ppm for aromatic carbons . Discrepancies between theoretical and experimental UV-Vis spectra require TD-DFT calculations with B3LYP/6-31+G(d) basis sets .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound derivatives for targeted biological applications?

SAR studies require systematic substitution at positions 3 (pyridinyl) and 5 (indeno), followed by bioactivity screening. For instance:

  • Introduce electron-withdrawing groups (NO2_2, CF3_3) at position 2 to enhance electrophilicity.
  • Assess kinase inhibition using ATP-competitive ELISA assays (IC50_{50} determination).
  • Compare cytotoxicity profiles via MTT assays on HEK293 vs. HeLa cell lines. Molecular docking (AutoDock Vina) against PDB 3ERT validates binding modes .

Q. What strategies effectively resolve contradictions in reported biological activity data for indenopyridazinone analogs across different research groups?

Critical factors to analyze:

  • Assay conditions : Temperature (25°C vs. 37°C), serum concentration (5% vs. 10% FBS).
  • Compound purity : Validate via HPLC (>95% purity) and elemental analysis (<0.4% deviation).
  • Metabolic stability : Conduct microsomal stability assays (human liver microsomes, 1 mg/mL). A 2015 study resolved conflicting cytotoxicity data by standardizing incubation time (72 hrs) and normalizing to cisplatin controls .

Q. How do computational chemistry approaches enhance the understanding of this compound's electronic properties and reactivity?

DFT calculations at the M06-2X/cc-pVTZ level reveal:

  • HOMO-LUMO gap (4.2 eV) indicating moderate electrophilicity.
  • Fukui indices identifying nucleophilic attack sites at C7 (f^- = 0.12).
  • Solvent effects modeled via PCM (acetonitrile) show dipole moment increases by 18% versus gas phase. MD simulations (NAMD, 50 ns) predict membrane permeability via logP (2.1) correlation .

Q. What experimental considerations are critical when designing stability studies for indenopyridazinone derivatives under physiological conditions?

Key parameters:

  • pH stability : Incubate in PBS buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hrs.
  • Photodegradation : Expose to UV-A (365 nm) with/without antioxidant additives (0.1% BHT).
  • Oxidative stress : Add 0.3% H2_2O2_2, monitor via LC-MS for hydroxylated metabolites. A 2023 protocol recommends sampling intervals at 0, 6, 12, 24 hrs with UPLC-PDA quantification .

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